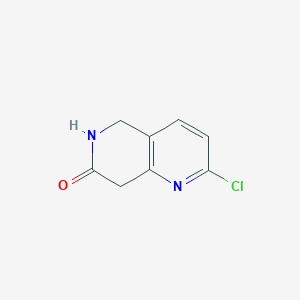
2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one
説明
2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one, also known as CDNO, is a synthetic compound that has been extensively studied for its potential pharmacological applications. This heterocyclic compound contains a naphthyridine ring system with a chlorine atom at position 2 and a carbonyl group at position 7. CDNO has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities.
作用機序
The mechanism of action of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification genes. 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is its stability and ease of synthesis, which makes it a useful tool for studying various biological processes. Additionally, 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for drug development. However, one limitation of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one. One area of interest is the development of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, the mechanism of action of 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one needs to be further elucidated to fully understand its pharmacological effects. Finally, the development of more efficient synthesis methods for 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one could facilitate its use in drug development and biological research.
Conclusion
In conclusion, 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a synthetic compound that has been extensively studied for its potential pharmacological applications. It exhibits anti-inflammatory, anti-tumor, and neuroprotective effects, and has low toxicity in vitro and in vivo. 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has a stable and easy-to-synthesize structure, which makes it a useful tool for studying various biological processes. However, its poor solubility in water can make it difficult to administer in vivo. Further research on 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one could lead to the development of new drugs for the treatment of various diseases.
科学的研究の応用
2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been extensively studied for its potential pharmacological applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-chloro-6,8-dihydro-5H-1,6-naphthyridin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-5-4-10-8(12)3-6(5)11-7/h1-2H,3-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYKQZWDQRUPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one | |
CAS RN |
1393576-06-1 | |
| Record name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



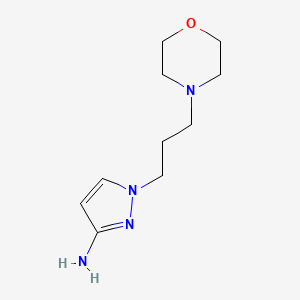
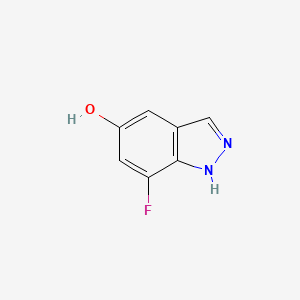


![spiro[2H-chromene-3,1'-cyclopropane]-4-one](/img/structure/B3391066.png)
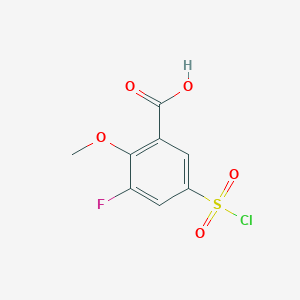
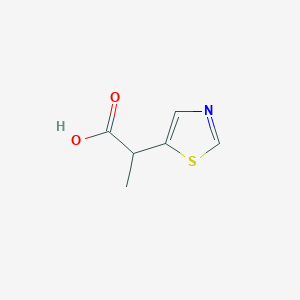
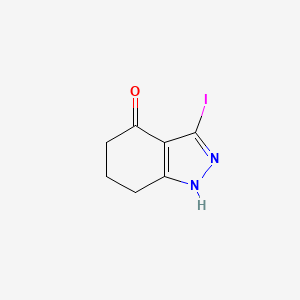
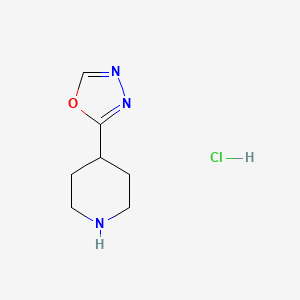
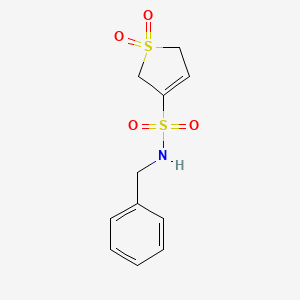
![6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B3391120.png)
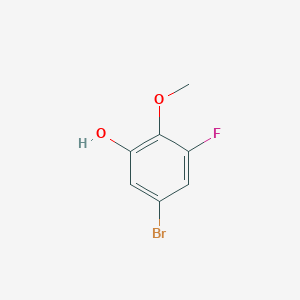
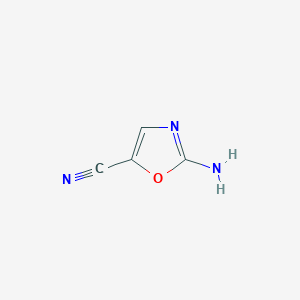
![4-Chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B3391139.png)